

Navafenterol: A Technical Guide to a Dual-Pharmacology Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Navafenterol, also known as AZD-8871, is a novel investigational long-acting dual-pharmacology molecule designed for the treatment of obstructive airways diseases such as Chronic Obstructive Pulmonary Disease (COPD). It functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) within a single chemical entity. This unique profile offers the potential for synergistic bronchodilation and a simplified treatment regimen compared to combination therapies. This technical guide provides a comprehensive overview of **Navafenterol**'s chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of respiratory medicine.

Chemical Structure and Properties

Navafenterol is a complex small molecule with the IUPAC name [4-[3-[5-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate.[1][2] Its development has been discontinued for strategic reasons.[2]

Chemical Identifiers

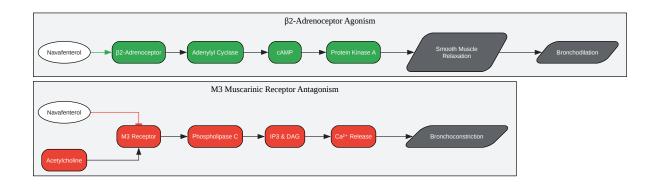
Identifier	Value
IUPAC Name	[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propylmethylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate
CAS Number	1435519-06-4[1][3]
Molecular Formula	C38H42N6O6S2[1][3]
Molecular Weight	742.91 g/mol [3][4]
Synonyms	AZD-8871, AZD8871, LAS191351, LAS- 191351[1][3][5]

Physicochemical Properties

Experimentally determined physicochemical properties for **Navafenterol** are not readily available in the public domain. The following table presents predicted values which can be used for initial assessment.

Property	Predicted Value
logP	3.9
pKa (most acidic)	7.9 (predicted)
pKa (most basic)	9.5 (predicted)
Aqueous Solubility	Low (predicted)

Mechanism of Action


Navafenterol is a single molecule that exhibits dual pharmacology, acting as a potent and selective M3 muscarinic receptor antagonist and a β 2-adrenoceptor agonist.[6] This dual action targets the two primary pathways involved in the regulation of airway smooth muscle tone.

- M3 Muscarinic Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, Navafenterol inhibits bronchoconstriction, leading to bronchodilation.
- β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn leads to muscle relaxation and bronchodilation.

The combination of these two mechanisms in a single molecule is expected to produce a more pronounced and sustained bronchodilator effect compared to monotherapies.

Signaling Pathways

Click to download full resolution via product page

Navafenterol's dual mechanism of action.

Preclinical and Clinical Data

Navafenterol has undergone preclinical evaluation and several Phase I and II clinical trials to assess its efficacy, safety, and pharmacokinetic profile.

Receptor Binding and Functional Activity

The following table summarizes the in vitro potency of **Navafenterol** at various human receptors.

Receptor Target	Assay Type	Potency (pIC50 / pEC50)
Human M3 Receptor	Radioligand Binding	9.5 (pIC50)[6]
Human M1 Receptor	Radioligand Binding	9.9 (pIC50)[6]
Human M2 Receptor	Radioligand Binding	9.9 (pIC50)[6]
Human M4 Receptor	Radioligand Binding	10.4 (pIC50)[6]
Human M5 Receptor	Radioligand Binding	8.8 (pIC50)[6]
Human β2-Adrenoceptor	Functional Assay	9.5 (pEC50)[6]
Human β1-Adrenoceptor	Functional Assay	9.0 (pEC50)[6]
Human β3-Adrenoceptor	Functional Assay	8.7 (pEC50)[6]

Navafenterol demonstrates high potency for the human M3 receptor and β 2-adrenoceptor. It also shows selectivity for the β 2-adrenoceptor over β 1 and β 3 subtypes.[6]

Pharmacokinetics

Clinical studies in patients with mild asthma have shown that **Navafenterol** has a rapid onset of action, with bronchodilation observed within 5 minutes post-dose. The bronchodilatory effect is sustained for 24 to 36 hours. Plasma concentrations of **Navafenterol** increase in a dose-proportional manner, reaching a peak approximately 1 hour after inhalation. The terminal elimination half-life has been reported to be between 15.96 and 23.10 hours.

Clinical Efficacy

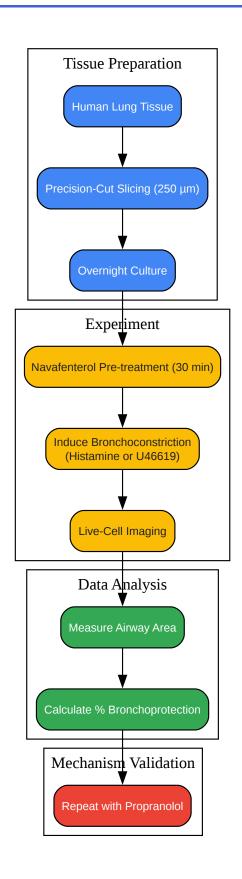
Phase I and II clinical trials have demonstrated the efficacy of **Navafenterol** in improving lung function in patients with COPD.

Clinical Trial	Patient Population	Key Findings
NCT02573155	Moderate to severe COPD	Single doses of 400 µg and 1800 µg showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was also superior to indacaterol and tiotropium.[5]
NCT03645434	Moderate to severe COPD	After 14 days of once-daily treatment with 600 µg, Navafenterol significantly improved trough FEV1 compared to placebo and showed comparable efficacy to a fixed-dose combination of umeclidinium/vilanterol.

Experimental Protocols In Vitro Bronchoprotective Effect in Human PrecisionCut Lung Slices (hPCLS)

This protocol is based on the methodology described by J. Thach et al. (2023).

- Tissue Preparation: Human lung tissue is obtained from donors and precision-cut into 250
 µm thick slices.
- Culture: The hPCLS are cultured in a serum-free medium and incubated overnight.
- Treatment: Slices are pre-treated with varying concentrations of Navafenterol (e.g., 3-300 nM) for 30 minutes.
- Bronchoconstriction Induction: Bronchoconstriction is induced by adding a contractile agonist such as histamine or the thromboxane A2 analog U46619.



- Imaging and Analysis: The airway area is continuously monitored and imaged using microscopy. The percentage of airway closure is calculated to determine the bronchoprotective effect of Navafenterol.
- Receptor Specificity: To confirm the mechanism of action, experiments are repeated in the presence of a β2-adrenoceptor antagonist (e.g., propranolol) to assess the contribution of β2-agonism to the observed effects.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Navafenterol, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 6. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navafenterol: A Technical Guide to a Dual-Pharmacology Bronchodilator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#navafenterol-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com